Varenicline tartrate

Descripción general

Descripción

Monastrol es un inhibidor de molécula pequeña que ha ganado una atención significativa en el campo de la investigación del cáncer. Fue descubierto por Thomas U. Esta inhibición conduce a la detención de la división celular, haciendo de monastrol un posible candidato para la terapia contra el cáncer .

Métodos De Preparación

Esta reacción implica la condensación de un aldehído, un éster β-ceto y urea o tiourea en presencia de un catalizador ácido . Las condiciones de reacción son típicamente suaves y el proceso se puede llevar a cabo en condiciones sin disolvente, lo que lo convierte en un método eficiente y ecológico . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Reaction with L(+)-Tartaric Acid

-

Reactants :

-

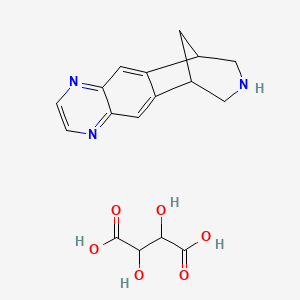

Varenicline free base (C₁₃H₁₃N₃)

-

L(+)-Tartaric acid (C₄H₆O₆)

-

-

Solvent : Methanol

Chemical Equation :

Hydrolysis of Intermediate Compounds

Patents describe the hydrolysis of intermediates like 7,8,9,10-tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h]benzazepine using NaOH :

-

Reactant : Intermediate compound (C₁₃H₁₃F₃N₂O)

-

Reagents : Aqueous NaOH (2.5 M)

-

Outcome : Cleavage of the trifluoroacetyl group to yield varenicline free base .

Purification and Crystallization

Post-synthesis purification ensures removal of impurities and color optimization:

Key Steps :

-

Activated Carbon Treatment : Methanolic solutions of varenicline free base are treated with activated carbon (e.g., Darco KB-B™) to adsorb colored impurities.

-

Crystallization :

Purity Metrics:

Stability and Degradation

While explicit degradation pathways are not fully detailed in available literature, stability considerations include:

Factors Affecting Stability:

Storage Recommendations:

Key Research Findings

Aplicaciones Científicas De Investigación

Smoking Cessation

Varenicline tartrate is most recognized for its role in smoking cessation. Clinical trials have consistently demonstrated its superior efficacy compared to placebo and other pharmacotherapies.

Clinical Efficacy

- A pivotal study indicated that continuous quit rates for participants taking this compound (1.0 mg twice daily) were significantly higher (48.0%) compared to placebo (17.1%) over 52 weeks .

- In another trial involving 1959 participants, the combination of this compound with counseling resulted in a continuous abstinence rate of 29.2%, compared to 18.8% for counseling alone after 104 weeks .

Alcohol Use Disorder

Recent studies have explored the use of this compound in treating alcohol use disorder, showcasing its potential beyond smoking cessation.

Clinical Findings

- A double-blind, placebo-controlled trial showed that participants receiving this compound experienced a significant reduction in heavy drinking days and overall alcohol consumption compared to those receiving placebo . The adjusted mean difference in heavy drinking days was 10.4% lower in the varenicline group.

Safety Profile

The treatment was well-tolerated, with mild adverse effects such as nausea and abnormal dreams reported more frequently in the varenicline group compared to placebo .

Other Potential Applications

Emerging research suggests possible applications of this compound in other areas:

- Weight Management : Some studies are investigating the effects of varenicline on weight control, given its impact on dopamine pathways related to appetite regulation.

- Cognitive Function : Preliminary research indicates that varenicline may have neuroprotective effects, potentially aiding cognitive function in certain populations.

Case Studies and Research Findings

Mecanismo De Acción

Monastrol ejerce sus efectos al unirse a un bucle específico en la proteína motora kinesina-5, inhibiendo alostéricamente su actividad ATPasa . Esta inhibición evita que la kinesina-5 genere la fuerza necesaria para mantener los husos bipolares durante la mitosis, lo que lleva a la detención del ciclo celular y la apoptosis . Los objetivos moleculares involucrados incluyen el dominio motor Eg5, que es crucial para la segregación adecuada de los cromosomas durante la división celular .

Comparación Con Compuestos Similares

Monastrol es único entre los inhibidores de la kinesina-5 debido a su mecanismo de unión específico y permeabilidad celular. Los compuestos similares incluyen:

Derivados de dihidropirimidinona: Estos compuestos comparten una estructura central similar con monastrol y exhiben actividades biológicas comparables.

Análogos trifluoro: Estas son versiones modificadas de monastrol con mayor afinidad de unión y estabilidad metabólica.

Oxo-monastrol: Un derivado con sustitución de oxígeno, que muestra efectos diferenciales en las líneas celulares cancerosas.

La singularidad de Monastrol radica en su inhibición específica de la kinesina-5 sin afectar otras funciones celulares, lo que lo convierte en una herramienta valiosa para estudiar la mitosis y desarrollar terapias contra el cáncer dirigidas .

Propiedades

Fórmula molecular |

C17H19N3O6 |

|---|---|

Peso molecular |

361.3 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10) |

Clave InChI |

TWYFGYXQSYOKLK-UHFFFAOYSA-N |

SMILES canónico |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.